
N-(3-Ethyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-methylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Ethyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-methylthiourea is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-methylthiourea typically involves the reaction of 3-ethyl-4-amino-5-mercapto-1,2,4-triazole with methyl isothiocyanate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Ethyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-methylthiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Potential use as a corrosion inhibitor or in the formulation of agrochemicals.
Wirkmechanismus
The mechanism of action of N-(3-Ethyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-methylthiourea depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds or coordinate with metal ions, affecting the biological target’s activity.
Chemical Activity: The sulfur and nitrogen atoms in the compound can participate in various chemical reactions, influencing its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Ethyl-4-amino-5-mercapto-1,2,4-triazol-4-yl)-N-methylthiourea: A precursor in the synthesis of the target compound.
N-(3-Methyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-methylthiourea: A similar compound with a methyl group instead of an ethyl group.
N-(3-Ethyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-ethylthiourea: A similar compound with an ethyl group on the thiourea moiety.
Uniqueness
N-(3-Ethyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-methylthiourea is unique due to its specific substitution pattern, which can influence its biological and chemical properties
Eigenschaften
CAS-Nummer |
451506-34-6 |
|---|---|
Molekularformel |
C6H11N5S2 |
Molekulargewicht |
217.3 g/mol |
IUPAC-Name |
1-(3-ethyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)-1-methylthiourea |
InChI |
InChI=1S/C6H11N5S2/c1-3-4-8-9-6(13)11(4)10(2)5(7)12/h3H2,1-2H3,(H2,7,12)(H,9,13) |
InChI-Schlüssel |
HAJDMFBROLBNQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NNC(=S)N1N(C)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


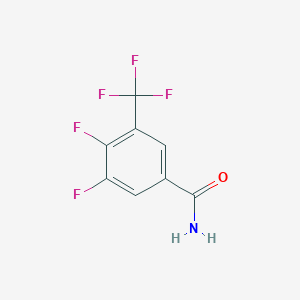
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3'-methylenebis[7-methyl-](/img/structure/B12571951.png)

![N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide](/img/structure/B12571970.png)
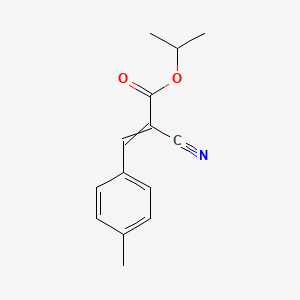

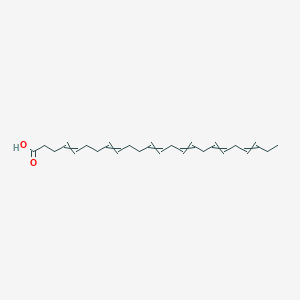
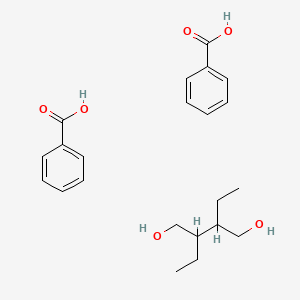


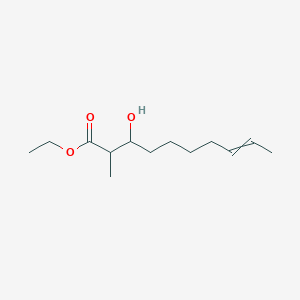
![{[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide](/img/structure/B12572025.png)
![4,4'-Bis[(propan-2-yl)oxy]-1,1'-binaphthalene](/img/structure/B12572031.png)
![4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B12572035.png)
